

# Application Note: Utilizing SRPIN803 in a Zebrafish Angiogenesis Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Srpin803*

Cat. No.: B15141440

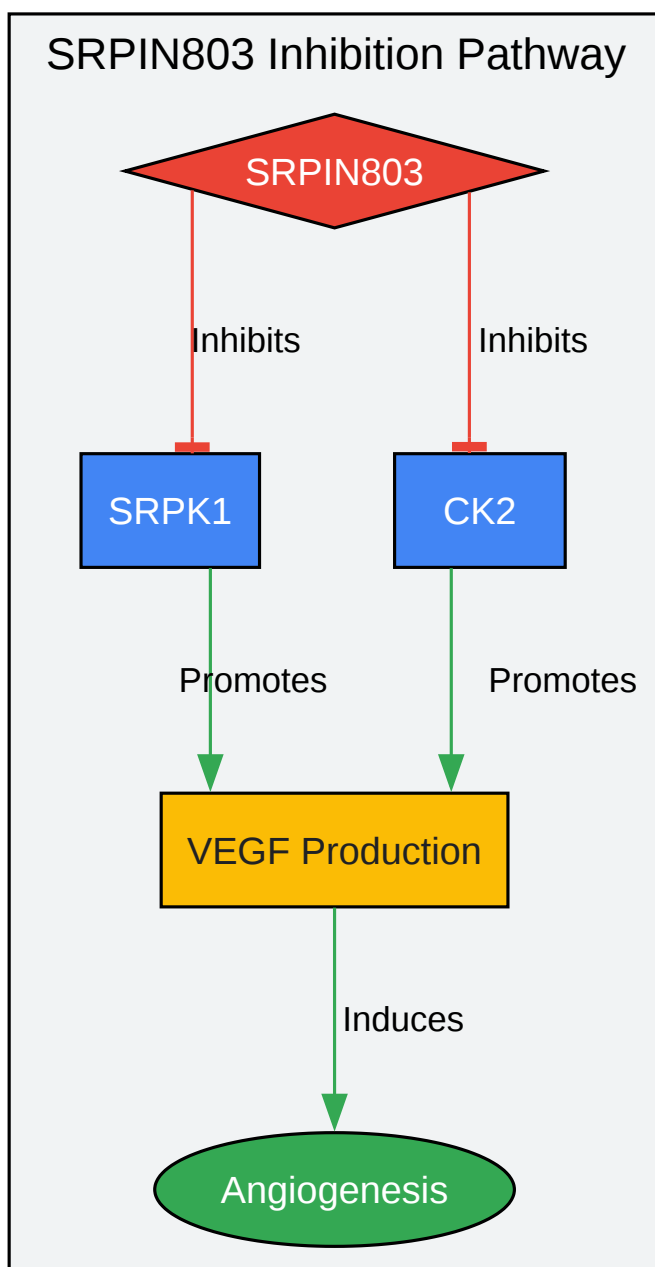
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including cancer and age-related macular degeneration.[1][2] The zebrafish (*Danio rerio*) embryo has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development, optical transparency, and high genetic homology with humans.[3][4] **SRPIN803** is a potent small molecule that functions as a dual inhibitor of Casein Kinase 2 (CK2) and Serine-Arginine Protein Kinase 1 (SRPK1).[5][6] By targeting these kinases, **SRPIN803** effectively prevents the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, making it a valuable tool for antiangiogenic research.[1][5] This document provides a detailed protocol for utilizing **SRPIN803** to inhibit angiogenesis in a zebrafish model, summarizes key quantitative data, and illustrates the associated signaling pathway and experimental workflow.

## Mechanism of Action: SRPIN803 Signaling Pathway

**SRPIN803** exerts its antiangiogenic effects by simultaneously inhibiting two key kinases: SRPK1 and CK2.[5] These kinases are involved in cellular processes that ultimately regulate the production of proangiogenic factors like VEGF.[1] The dual inhibition by **SRPIN803** leads to a reduction in VEGF levels, which in turn suppresses the signaling cascade required for endothelial cell proliferation, migration, and new blood vessel formation.[1][5]



[Click to download full resolution via product page](#)

Caption: **SRPIN803** dual-inhibition signaling pathway.

## Quantitative Data Summary

The inhibitory effects of **SRPIN803** have been quantified in various assays. The following table summarizes its potency against its target kinases and its efficacy in cellular and in vivo models.

Compound	Target	IC50 / GI50	Model System	Effect	Reference
SRPIN803	CK2	0.203 $\mu$ M / 0.68 $\mu$ M	In vitro kinase assay	Kinase Inhibition	<a href="#">[6]</a> <a href="#">[7]</a>
SRPK1	2.4 $\mu$ M / 7.5 $\mu$ M	In vitro kinase assay	Kinase Inhibition	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>	
Hcc827, PC3, U87 cells	80-98 $\mu$ M (GI50)	Human cancer cell lines	Cytostatic Activity	<a href="#">[1]</a> <a href="#">[6]</a>	
Zebrafish Embryos	100 $\mu$ M	In vivo angiogenesis assay	Angiogenesis Inhibition	<a href="#">[5]</a> <a href="#">[6]</a>	

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.

## Experimental Protocol: Zebrafish Angiogenesis Inhibition Assay

This protocol details the steps to assess the antiangiogenic activity of **SRPIN803** using transgenic zebrafish embryos that express a fluorescent protein in their vasculature, such as Tg(kdr:l:gfpl).[1]

### 1. Materials and Reagents

- Transgenic zebrafish line (e.g., Tg(kdr:l:gfpl) or Tg(kdr:l:mcherry)) with fluorescently labeled endothelial cells.[1][3]
- Zebrafish breeding tanks.
- E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl<sub>2</sub>, 0.33 mM MgSO<sub>4</sub>).[8]
- **SRPIN803** (MedChemExpress or similar).
- Dimethyl sulfoxide (DMSO).

- 12-well or 96-well microplates.[\[1\]](#)[\[8\]](#)
- Tricaine (MS-222) for anesthesia.
- Fluorescence stereomicroscope or confocal microscope.
- Image analysis software (e.g., ImageJ/Fiji).[\[9\]](#)

## 2. Zebrafish Maintenance and Embryo Collection

- Maintain adult zebrafish according to standard protocols at 28°C on a 14/10 hour light/dark cycle.[\[8\]](#)
- Set up breeding pairs in the afternoon. Collect freshly fertilized eggs the following morning.
- Keep collected embryos in E3 medium at 28°C. Remove any unfertilized or dead embryos.

## 3. Compound Preparation and Treatment

- Prepare a stock solution of **SRPIN803** in DMSO.
- At 24 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps.[\[1\]](#)
- Transfer 10-20 healthy embryos per well into a 12-well plate containing fresh E3 medium.[\[1\]](#)
- Prepare the treatment solutions by diluting the **SRPIN803** stock solution in E3 medium to the final desired concentrations (e.g., a dose-response curve including 100 µM).[\[5\]](#)
- Include a vehicle control group treated with the same concentration of DMSO as the highest **SRPIN803** concentration (e.g., 0.1% DMSO).
- Replace the medium in the wells with the corresponding treatment or control solutions.
- Incubate the plates at 28°C for 48 hours (until 72 hpf).[\[1\]](#)[\[7\]](#)

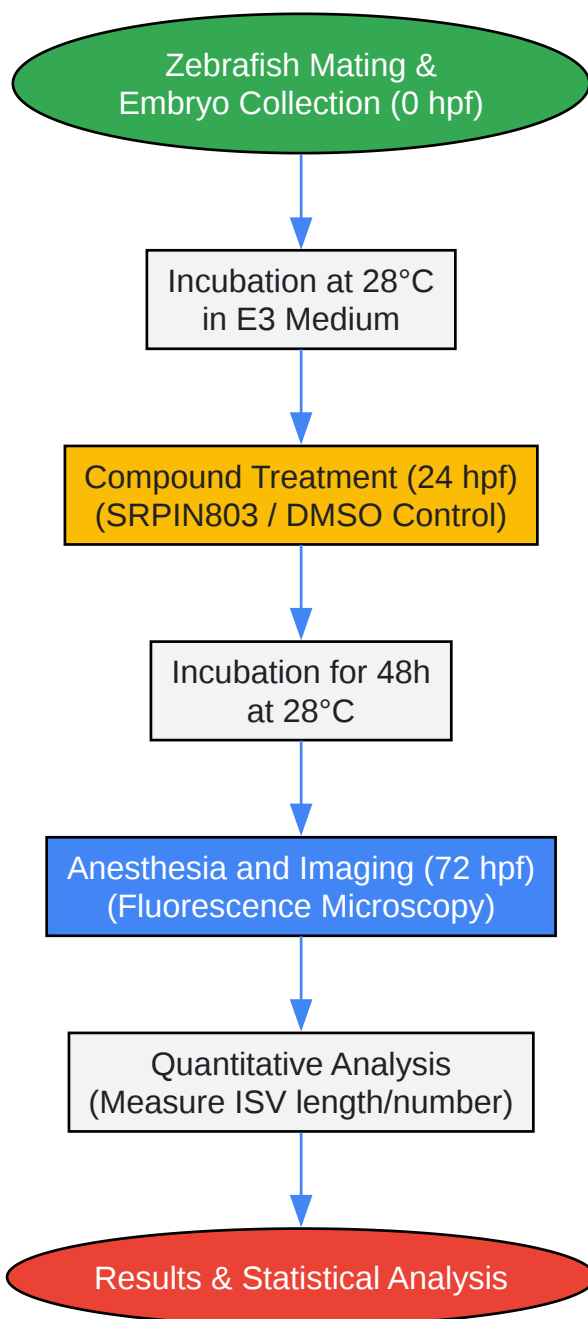
## 4. Imaging and Data Analysis

- At 72 hpf, anesthetize the embryos using tricaine.

- Mount the embryos laterally on a microscope slide or in a multi-well plate.
- Acquire fluorescence images of the trunk and tail region of each embryo, focusing on the intersegmental vessels (ISVs).<sup>[1]</sup>
- Quantify angiogenesis by measuring the total length of the ISVs in a defined region for each embryo.<sup>[1]</sup><sup>[10]</sup> An alternative method is to count the number of complete ISVs per embryo.
- Calculate the average ISV length or number for each treatment group.
- Determine the percentage of angiogenesis inhibition for each **SRPIN803** concentration relative to the DMSO control.<sup>[10]</sup>
- Perform statistical analysis (e.g., t-test or ANOVA) to determine significance. A p-value < 0.05 is typically considered significant.

## Experimental Workflow

The following diagram outlines the major steps of the **SRPIN803** zebrafish angiogenesis assay.



[Click to download full resolution via product page](#)

Caption: Zebrafish angiogenesis inhibition assay workflow.

## Expected Results and Discussion

Treatment of Tg(kdrl:gfp) zebrafish embryos with **SRPIN803** is expected to show a dose-dependent inhibition of intersegmental vessel (ISV) development.[1] Compared to the DMSO-treated control group, which should display a normal, well-organized vascular pattern, embryos

treated with effective concentrations of **SRPIN803** (e.g., 100  $\mu$ M) will exhibit truncated, partially formed, or absent ISVs.[1][5] This phenotype is a direct consequence of the inhibition of SRPK1 and CK2, leading to reduced VEGF signaling and impaired angiogenesis.[5] The quantitative analysis should confirm a statistically significant reduction in the total length or number of ISVs in the **SRPIN803**-treated groups.[10]

## Conclusion

The **SRPIN803** zebrafish angiogenesis model provides a robust and visually accessible platform for studying the mechanisms of antiangiogenic compounds and for the in vivo screening of potential therapeutic agents. The detailed protocol and workflow presented here offer a standardized method for researchers to investigate the effects of **SRPIN803** and other kinase inhibitors on vascular development. This model is a valuable tool in preclinical research for oncology and ophthalmology, facilitating the discovery of novel drugs targeting pathological angiogenesis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biobide.com [biobide.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Utilizing SRPIN803 in a Zebrafish Angiogenesis Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141440#srpin803-zebrafish-angiogenesis-model-protocol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)